molecular formula C10H13NO B3050580 3-(Methylamino)-1-phenylpropan-1-one CAS No. 27152-62-1

3-(Methylamino)-1-phenylpropan-1-one

Cat. No.: B3050580
CAS No.: 27152-62-1
M. Wt: 163.22 g/mol
InChI Key: CAIKBWLFBLRPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-1-phenylpropan-1-one is a synthetic compound belonging to the class of substituted cathinones It is structurally related to amphetamines and is known for its stimulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Methylamino)-1-phenylpropan-1-one typically involves the reaction of acetophenone with paraformaldehyde and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The resulting product is then subjected to catalytic hydrogenation using Raney nickel under specific conditions (hydrogen pressure of 0.3-1.5 MPa and temperature of 25-80°C) to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of efficient catalysts and reaction conditions ensures minimal waste and high product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylamino)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter transporters.

    Medicine: Investigated for potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one involves its interaction with monoamine transporters, particularly those for norepinephrine and dopamine. The compound acts as a substrate for these transporters, inhibiting the reuptake of neurotransmitters and leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced stimulation of the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-1-phenylpropan-1-one is unique due to its specific interaction with monoamine transporters and its distinct chemical structure, which allows for targeted applications in scientific research and potential therapeutic uses .

Properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKBWLFBLRPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328203
Record name 3-(methylamino)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27152-62-1
Record name 3-(methylamino)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Methylamino)-1-phenylpropan-1-one
Reactant of Route 2
3-(Methylamino)-1-phenylpropan-1-one
Reactant of Route 3
3-(Methylamino)-1-phenylpropan-1-one
Reactant of Route 4
3-(Methylamino)-1-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
3-(Methylamino)-1-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
3-(Methylamino)-1-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.